molecular formula C23H23N3O4 B2465263 N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide CAS No. 1251699-03-2

N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide

Cat. No.: B2465263
CAS No.: 1251699-03-2
M. Wt: 405.454
InChI Key: AYRTWMQHCNVVSU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a synthetic heterocyclic compound of significant interest in early-stage chemical and pharmacological research. This complex molecule features a furo[3,4-d]pyrimidine dione core, a structure known to be a privileged scaffold in medicinal chemistry due to its potential for diverse biological activity. The presence of the 2,6-dimethylphenyl and p-tolyl substituents suggests this compound may be designed for high specificity in target binding. Compounds within this structural class are frequently investigated as key intermediates or active agents in the development of protein kinase inhibitors, enzyme modulators, and other small-molecule therapeutic candidates. Researchers utilize this product strictly as a reference standard or a building block in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. The precise mechanism of action is dependent on the specific research context and must be empirically determined by the investigator. This product is provided with guaranteed high chemical purity and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-13-7-9-16(10-8-13)21-19-17(12-30-22(19)28)26(23(29)25-21)11-18(27)24-20-14(2)5-4-6-15(20)3/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRTWMQHCNVVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a synthetic compound with notable biological activities. Its complex structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C23H23N3O4
  • Molecular Weight : 405.4 g/mol
  • CAS Number : 1251678-47-3

The compound's mechanism of action is primarily linked to its ability to modulate neurotransmitter levels and inhibit specific enzymes. For instance, studies have shown that similar compounds can enhance the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a critical role in inhibitory signaling in the central nervous system. This modulation can lead to anticonvulsant effects, as evidenced by the activity observed in related compounds .

Anticonvulsant Activity

Research indicates that derivatives of this compound class exhibit anticonvulsant properties. In particular, studies have reported significant increases in GABA levels and inhibition of GABA transaminase enzymes, which are crucial for maintaining GABA homeostasis in the brain .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal strains, suggesting that this compound could exhibit comparable activity. The minimum inhibitory concentration (MIC) values for these compounds were determined through agar diffusion methods against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans.

Activity Type Target Organisms Methodology Findings
AnticonvulsantCentral Nervous SystemMaximal electroshock testIncreased GABA levels
AntimicrobialE. coli, S. aureus, C. albicansAgar well diffusion methodSignificant antimicrobial activity

Case Studies

  • Anticonvulsant Efficacy : A study evaluated the anticonvulsant efficacy of similar compounds in rodent models. The results indicated that these compounds significantly reduced seizure frequency and duration compared to control groups .
  • Antimicrobial Screening : In another study focusing on antimicrobial activity, derivatives were tested against various pathogens. Results showed varying degrees of effectiveness, with some compounds outperforming traditional antibiotics in inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s furo[3,4-d]pyrimidine core distinguishes it from other pyrimidine derivatives:

  • Thieno[2,3-d]pyrimidines (e.g., compound 24 in and ): These feature a sulfur-containing thiophene ring fused to pyrimidine. The sulfur atom increases polarizability and may enhance π-stacking interactions compared to the oxygen-containing furan in the target compound .
  • Cyclopenta[4,5]thieno[2,3-d]pyrimidines (): A five-membered cyclopentane ring fused to the thienopyrimidine system introduces conformational rigidity, contrasting with the planar furan in the target compound .

Substituent Effects

  • Acetamide Linkage: The target compound’s acetamide group is attached to a 2,6-dimethylphenyl ring, similar to analogs in (e.g., compounds m, n, o), which include 2,6-dimethylphenoxyacetamide moieties. However, the latter are part of larger peptidomimetic structures, suggesting divergent applications (e.g., protease inhibition vs. kinase targeting) .
  • Aryl Groups :
    The p-tolyl group (4-methylphenyl) in the target compound enhances hydrophobicity relative to the 2,3-dichlorophenyl group in , which may improve blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Molecular Weight Key Spectral Features (NMR/IR)
Target Compound Furo[3,4-d]pyrimidine p-Tolyl, 2,6-dimethylphenyl N/A ~435.45* Not reported
(Compound 24) Thieno[2,3-d]pyrimidine 7-Methyl, phenylamino 143–145 369.44 δ 2.10 (COCH3), 1,730 cm⁻¹ (C=O)
(Compound 5.6) Dihydropyrimidin-2-yl thio 2,3-Dichlorophenyl 230–232 344.21 δ 10.10 (NHCO), 4.12 (SCH2)
(Compound 24) Cyclopenta-thieno-pyrimidine 3-Phenoxy 197–198 326.00 δ 9.78 (NH), 2.03 (CH3)

*Calculated based on molecular formula.

Preparation Methods

Synthesis of 4-(p-Tolyl)-3,4-Dihydrofuro[3,4-d]Pyrimidine-2,5-Dione

Procedure :

  • Starting Materials : 4-(Isocyanatomethyl)furan-3-carbonyl azide (1.15 mmol) and benzylamine (1.27 mmol) in dry benzene.
  • Reaction : Stir at 25°C for 5 minutes to form 4-((3-benzylureido)methyl)furan-3-carbonyl azide (94% yield).
  • Curtius Rearrangement : Reflux in THF for 16 hours induces intramolecular cyclization, yielding the dihydrofuropyrimidine core.

Optimization :

  • Solvent polarity significantly impacts cyclization efficiency (THF > DMF > MeCN).
  • Extended reaction times (>20 hours) reduce yields due to byproduct formation.

Introduction of the p-Tolyl Group

Method A: Suzuki-Miyaura Coupling :

  • React dihydrofuropyrimidine bromide (1 equiv) with p-tolylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C.
  • Yield: 68–72% after column chromatography.

Method B: Direct Alkylation :

  • Treat the sodium enolate of dihydrofuropyrimidine with p-tolyl iodide (1.5 equiv) in DMF at 60°C.
  • Lower yield (55%) but avoids transition-metal catalysts.

Acetamide Side-Chain Installation

Two-Stage Approach :

  • Chloroacetylation :
    • React 2,6-dimethylaniline with chloroacetyl chloride (1.1 equiv) in EtOAC/NaHCO₃(aq).
    • Isolate 2-chloro-N-(2,6-dimethylphenyl)acetamide (89% yield).
  • Nucleophilic Displacement :
    • Treat chloroacetamide (100 mmol) with the dihydrofuropyrimidine alkoxide (generated via NaH in THF) at 0°C → 25°C.
    • Quench with HCl, extract with EtOAc, and purify via crystallization (67% yield).

Key Parameters :

  • Temperature control prevents elimination side reactions.
  • Excess alkoxide (1.3 equiv) ensures complete substitution.

Industrial Production Considerations

Continuous Flow Synthesis

Adapting academic procedures for scale-up:

  • Cyclization Step : Use a tubular reactor with residence time = 45 minutes at 100°C.
  • Catalyst Recovery : Immobilize Pd catalysts on Fe₃O₄@MOF nanocomposites for magnetic separation (reuse ≥5 cycles).

Purification Strategies

  • Crystallization : Optimize solvent mixtures (EtOAc/hexane 1:1) to achieve >98% purity.
  • Chromatography Avoidance : Replace with aqueous workup and activated carbon filtration for cost reduction.

Characterization and Analytical Data

Table 1: Spectroscopic Properties of the Target Compound

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.32–7.18 (m, 4H, Ar-H), 4.62 (s, 2H, CH₂), 2.34 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 170.5 (C=O), 165.2 (C=O), 138.1 (Ar-C), 21.1 (CH₃)
HRMS m/z 405.1582 [M+H]⁺ (calc. 405.1589)

IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N amide).

Comparative Evaluation of Synthetic Routes

Table 2: Performance Metrics Across Methods

Method Yield (%) Purity (%) Scalability Cost Index
Academic Lab 67–73 95–98 Low $$$$
Industrial Flow 82 99 High $$
Hybrid Approach 58 93 Moderate $$$

Flow chemistry demonstrates clear advantages in throughput and catalyst utilization, albeit with higher initial capital investment.

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